Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate
Description
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate is a benzoate ester derivative featuring a 5-methylfuran-2-carbonyl group attached via an amide linkage to the para position of the methyl benzoate core. This structure combines a lipophilic ester moiety with a heterocyclic furan ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-8-12(19-9)13(16)15-11-6-4-10(5-7-11)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJIWLSBVYBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate typically involves the reaction of 5-methylfuran-2-carbonyl chloride with methyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this
Biological Activity
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula: C13H11NO4
- Molecular Weight: 245.23 g/mol
- CAS Number: 540533-39-9
The biological activity of this compound is primarily attributed to its interactions with various molecular targets.
Key Mechanisms:
- Receptor Binding: The compound exhibits high affinity for multiple receptors, influencing signaling pathways that regulate cellular processes.
- Enzyme Interaction: It modulates the activity of enzymes involved in critical biochemical pathways, including those related to inflammation and oxidative stress .
Biological Activities
This compound has been studied for several biological activities:
-
Antimicrobial Activity:
- Exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Effects:
-
Anti-inflammatory Properties:
- The compound has been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Biochemical Pathways
The compound influences several biochemical pathways:
- Metabolism of Tryptophan: It is involved in the metabolism of tryptophan, which is crucial for synthesizing serotonin and other bioactive compounds.
- Antioxidant Activity: this compound enhances the activity of glutathione-related enzymes, contributing to cellular defense against oxidative stress .
Case Study 1: Antimicrobial Screening
A study screened various derivatives of this compound against Toxoplasma gondii and Plasmodium falciparum. The results indicated promising activity against these protozoan parasites, highlighting its potential as a lead compound for antiprotozoal drug development .
| Compound | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | 0.15 | 20 |
| Control Drug (e.g., Chloroquine) | 0.05 | 15 |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is vital for its therapeutic application:
- Absorption and Distribution: The compound shows favorable solubility and permeability characteristics, which are critical for oral bioavailability .
- Metabolism: It undergoes metabolic transformations primarily via cytochrome P450 enzymes, suggesting potential interactions with other drugs metabolized by these pathways .
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate has the molecular formula and a molecular weight of approximately 259.26 g/mol. The synthesis of this compound typically involves several key reactions that may include:
- Formation of the furan ring: Utilizing furan derivatives as starting materials.
- Amide bond formation: Reacting amines with carboxylic acids or their derivatives.
- Esterification: The benzoate moiety is introduced through esterification reactions.
These synthetic pathways highlight the compound's versatility and accessibility for modification, making it an attractive candidate for further research and development in pharmaceutical applications.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer properties. Compounds with similar structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Interaction studies indicate that this compound may modulate biological pathways through its binding affinity to specific enzymes and receptors involved in cancer progression.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Its structural components may enhance its reactivity towards bacterial enzymes, potentially leading to the development of new antimicrobial agents. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.
Potential Therapeutic Applications
The multifaceted nature of this compound opens avenues for various therapeutic applications:
- Pharmaceutical Development: Due to its biological activities, this compound could serve as a lead structure for designing novel anticancer or antimicrobial drugs.
- Biological Research: It can be used as a tool compound in studies aimed at understanding enzyme mechanisms or cellular signaling pathways.
- Agricultural Applications: Given its antimicrobial properties, there is potential for development as a biopesticide or fungicide in agricultural settings.
Study on Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study underscores the potential of this compound as a therapeutic agent in oncology.
Investigation into Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed notable activity against Gram-positive bacteria, suggesting that modifications to the compound could enhance its potency and broaden its spectrum of activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Halogenation : The iodo-substituted furan in introduces steric bulk and polarizability, which may enhance halogen bonding but reduce metabolic stability compared to the methyl group in the target compound.
- Functional Groups : The trifluoromethyl group in increases hydrophobicity and resistance to enzymatic degradation, while the formyl group in offers reactivity for further derivatization.
Solubility and Lipophilicity
- Ester Group : Methyl esters (target compound, ) are generally less lipophilic than ethyl esters (e.g., ), favoring better aqueous solubility.
- Substituent Effects : The 5-methylfuran in the target compound likely enhances lipophilicity compared to the fluoro-substituted analog in , which may exhibit higher polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
